molecular formula C14H18O2 B166109 4-(3-Carboethoxyphenyl)-2-methyl-1-butene CAS No. 127356-56-3

4-(3-Carboethoxyphenyl)-2-methyl-1-butene

Cat. No. B166109
M. Wt: 218.29 g/mol
InChI Key: JDWNCCIRUNJUIC-UHFFFAOYSA-N
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Description

4-(3-Carboethoxyphenyl)-2-methyl-1-butene, also known as ethyl 3-(3-methyl-3-butenyl)benzoate, is a chemical compound with the molecular formula C14H18O2 . It has a molecular weight of 218.3 .


Molecular Structure Analysis

The InChI code for 4-(3-Carboethoxyphenyl)-2-methyl-1-butene is 1S/C14H18O2/c1-4-16-14(15)13-7-5-6-12(10-13)9-8-11(2)3/h5-7,10H,2,4,8-9H2,1,3H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Electrochemical Synthesis and Reactions

4-(3-Carboethoxyphenyl)-2-methyl-1-butene, a compound similar to 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, can be synthesized through electrooxidative processes. Electrochemical methods enable the preparation and modification of such compounds, providing pathways for various chemical reactions and product formations (Uneyama et al., 1983).

Alkene and CO2 Coupling

The compound's structure allows for interesting reactions with carbon dioxide (CO2). Studies on related alkenes have shown the potential for direct and mediated electrochemical coupling reactions between alkenes and CO2, demonstrating a method for synthesizing carboxylic acids from alkenes using CO2 as a C1-synthon (Bringmann & Dinjus, 2001).

Hydrogenation Studies

Hydrogenation of alkadienes, including compounds similar to 4-(3-Carboethoxyphenyl)-2-methyl-1-butene, has been studied for understanding the catalytic properties of various metals. This research is crucial for industrial applications, particularly in the production of different types of butenes (Grant et al., 1978).

Reactivity with π-Bonds

The reactivity of compounds like 4-(3-Carboethoxyphenyl)-2-methyl-1-butene towards π-bonds has been explored, providing insights into stereospecific additions and routes to new chemical structures, such as 1,2-Disilabenzene derivatives (Kinjo et al., 2007).

Zeolite-Catalyzed Methylation Reactions

Zeolites have been used as catalysts in methylation reactions involving alkenes like 4-(3-Carboethoxyphenyl)-2-methyl-1-butene. These studies contribute to our understanding of reaction mechanisms in the presence of catalysts and are relevant in the field of petrochemical processing (Van Speybroeck et al., 2011).

Condensation Reactions

The compound's structure facilitates condensation reactions with conjugated carbonyl compounds. This has implications in synthetic chemistry, particularly in the creation of complex molecules and potential pharmaceuticals (Moorhoff, 2004).

Isomerization and Hydration Studies

The compound's behavior in acid-catalyzed isomerization and hydration reactions has been studied, contributing to our understanding of chemical kinetics and reaction mechanisms (Dietze & Jencks, 1987).

properties

IUPAC Name

ethyl 3-(3-methylbut-3-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-4-16-14(15)13-7-5-6-12(10-13)9-8-11(2)3/h5-7,10H,2,4,8-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWNCCIRUNJUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564301
Record name Ethyl 3-(3-methylbut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Carboethoxyphenyl)-2-methyl-1-butene

CAS RN

127356-56-3
Record name Ethyl 3-(3-methylbut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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